

# Dibenzosuberone: A Physicochemical Characterization for Advanced Research

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## Compound of Interest

Compound Name: **Dibenzosuberone**

Cat. No.: **B195587**

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This technical guide serves as a core reference for researchers, scientists, and professionals in drug development on the essential physicochemical properties of **dibenzosuberone**. This document provides a consolidated overview of its molecular formula, weight, and exact mass, supported by detailed experimental methodologies for their determination.

## Core Physicochemical Data

**Dibenzosuberone** (CAS 1210-35-1), a tricyclic aromatic ketone, is a crucial intermediate and a known impurity in the synthesis of pharmaceuticals such as Amitriptyline.[\[1\]](#)[\[2\]](#) Its precise molecular characteristics are fundamental for analytical method development, quality control, and metabolic studies. The key quantitative data for **dibenzosuberone** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	208.26 g/mol	<a href="#">[2]</a>
Exact Mass	208.088815002 Da	
Monoisotopic Mass	208.088815002 Da	

Note: Minor variations in molecular weight (208.25 g/mol to 208.2552 g/mol) are reported across different sources, reflecting differences in calculation methods based on isotopic abundance.

## Experimental Protocols for Molecular Mass Determination

The definitive determination of molecular weight and exact mass for organic compounds like **dibenzosuberone** is primarily achieved through mass spectrometry (MS). High-resolution mass spectrometry (HRMS) is the preferred technique for obtaining exact mass, which is critical for confirming elemental composition.

### Methodology: High-Resolution Mass Spectrometry (HRMS)

A detailed protocol for the analysis of **dibenzosuberone** using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight) is outlined below.

#### 1. Sample Preparation:

- A stock solution of **dibenzosuberone** is prepared by dissolving the compound in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- For analysis, the stock solution is further diluted with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL to ensure optimal ionization efficiency.

#### 2. Instrument Calibration:

- The mass spectrometer must be calibrated immediately prior to analysis.
- Calibration is performed using a standard solution containing compounds of known masses that span the m/z range of interest. This ensures high mass accuracy for the measurement.

#### 3. Data Acquisition (ESI-MS):

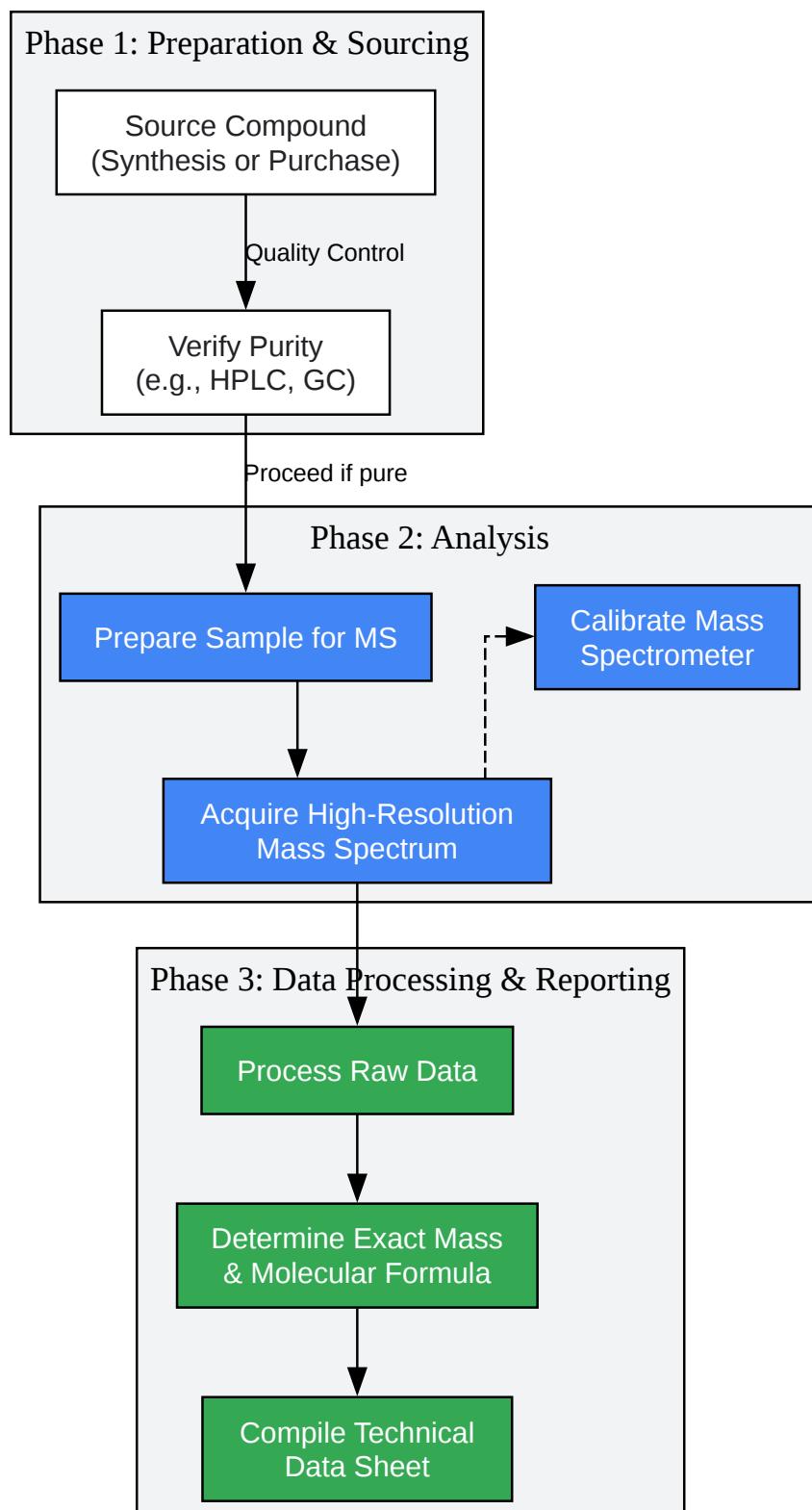
- The prepared sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- Ionization Mode: Positive ion mode is typically used, as the formic acid in the mobile phase facilitates the formation of the protonated molecule,  $[M+H]^+$ .
- Mass Analyzer Settings: The instrument is set to acquire data in full scan mode over a relevant  $m/z$  range (e.g., 100-500 Da) with high resolution ( $>60,000$  FWHM).
- The collision energy is kept low to minimize in-source fragmentation and maximize the abundance of the molecular ion peak.

#### 4. Data Analysis:

- The acquired mass spectrum will show a prominent peak corresponding to the  $[M+H]^+$  ion.
- The exact mass is determined from the  $m/z$  value of this peak. The mass of the proton ( $\sim 1.00728$  Da) is subtracted to calculate the exact mass of the neutral molecule.
- The molecular weight is the nominal mass derived from this measurement. The instrument software compares the measured  $m/z$  to the theoretical value for  $C_{15}H_{12}O$ , and the mass error is calculated in parts-per-million (ppm) to confirm the elemental composition. The NIST WebBook provides reference mass spectral data for **dibenzosuberone** obtained via electron ionization.

## Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the physicochemical characterization of a chemical standard like **dibenzosuberone**, from acquisition to final data reporting.



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